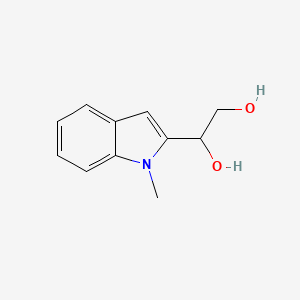

1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylindol-2-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-10(12)11(14)7-13/h2-6,11,13-14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHQLRDOGUFHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 1 Methyl 1h Indol 2 Yl Ethane 1,2 Diol and Analogues

Chemo- and Regioselective Synthesis of Indolyl Ethanediols

The synthesis of indolyl ethanediols requires precise control over both chemoselectivity (differentiating between multiple reactive sites) and regioselectivity (controlling the position of new functional groups). The indole (B1671886) ring itself presents multiple sites for reaction, including the N-H position, the electron-rich C3 position, and to a lesser extent, the C2 position. When substituents are present, the reactivity landscape becomes even more complex. The synthesis of a specific target like 1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol necessitates methodologies that can selectively introduce an ethanediol functionality at the C2 position, a task that often requires multi-step sequences or highly specialized catalytic systems.

Key strategies often involve the initial installation of a precursor group at the desired position, such as a vinyl or acetyl group, which can then be converted to the diol. For instance, the dihydroxylation of a 2-vinylindole derivative is a common and effective approach for accessing the corresponding 1,2-diol. This two-step process allows for the regioselective formation of the carbon skeleton followed by the controlled oxidation to the target diol.

Diastereoselective Approaches in Vicinal Diol Formation

The creation of the two adjacent stereocenters in the ethane-1,2-diol moiety presents a significant stereochemical challenge. Achieving high diastereoselectivity is crucial, and numerous methods have been developed for the stereocontrolled dihydroxylation of alkenes, which are directly applicable to vinyl-indole precursors.

One of the most powerful methods for this transformation is the Sharpless Asymmetric Dihydroxylation (AD). This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids), a co-oxidant, and other additives. By selecting the appropriate chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), chemists can predictably synthesize either enantiomer of the diol product with high enantiomeric excess (ee). The application of this methodology to 2-vinylindoles provides a reliable route to enantiomerically enriched indolyl ethanediols.

Another approach involves the epoxidation of the vinyl group followed by regioselective and stereospecific ring-opening of the resulting epoxide with a hydroxide (B78521) source. Asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation for allylic alcohols or Jacobsen-Katsuki epoxidation for unfunctionalized olefins, can be employed to set the initial stereocenter, which then directs the stereochemical outcome of the subsequent diol formation.

Convergent and Divergent Synthetic Strategies for Indole-Diol Scaffolds

The construction of libraries of complex molecules for drug discovery often relies on efficient synthetic planning. Convergent and divergent strategies are two powerful paradigms for achieving this. nih.govjst.go.jpnih.gov

Divergent synthesis , in contrast, begins with a common intermediate that is systematically elaborated into a library of structurally related compounds. nih.govrsc.orgmdpi.com For example, a core intermediate like 1-methyl-1H-indole-2-carbaldehyde could be subjected to various olefination reactions to generate a range of 2-vinylindole analogues. Subsequent diastereoselective dihydroxylation of this collection of alkenes would yield a library of diverse indole-diol scaffolds. mdpi.com This strategy is particularly powerful for structure-activity relationship (SAR) studies, allowing chemists to rapidly explore the chemical space around a lead compound. nih.govrsc.org A rhodium-catalyzed C-H functionalization protocol has been shown to divergently afford either alkylation or alkenylation products, providing access to precursors for diol synthesis. nih.gov

Application of Transition Metal-Catalyzed Reactions in Indole Vicinal Diol Construction

Transition metal catalysis has revolutionized the synthesis of heterocycles, and the construction of indoles and their derivatives is no exception. organic-chemistry.org Catalysts based on palladium, rhodium, iridium, ruthenium, and gold have enabled the development of novel and efficient synthetic routes.

An atom-economical approach involves the direct synthesis of the indole ring from simpler precursors, incorporating the diol or a precursor moiety during the cyclization. For example, iridium- and ruthenium-catalyzed methods have been developed for the synthesis of 2,3-disubstituted indoles by condensing anilines with vicinal diols. nih.govnih.gov The reaction mechanism is believed to proceed through the initial metal-catalyzed formation of an α-hydroxyketone from the diol, which then reacts with the aniline (B41778) to form an α-aminoketone, followed by cyclization to furnish the indole. nih.gov Similarly, ruthenium catalysts can promote the synthesis of indoles from anilines and epoxides, which are direct precursors to vicinal diols. nih.govbohrium.comdntb.gov.ua This method is highly atom-efficient, producing only water and hydrogen as byproducts. nih.govbohrium.com

| Catalyst System | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [Cp*IrCl₂]₂/MsOH or RuCl₃·xH₂O/phosphine | Anilines + Vicinal diols | 2,3-disubstituted indoles | Atom-economical, neat conditions, only H₂O and H₂ as byproducts. | nih.gov |

| [Ru₃(CO)₁₂]/dppf | Anilines + Epoxides | Substituted indoles | Highly atom-efficient, good yields, broad substrate scope. | nih.govbohrium.com |

| Cationic Ruthenium-Hydride Complex | Arylamines + 1,2-diols | Substituted indoles | Highly regioselective, no toxic byproducts. | nih.gov |

Homogeneous gold catalysis has emerged as a particularly powerful tool for the functionalization of π-systems like alkynes and allenes. researchgate.net The soft, carbophilic nature of gold(I) and gold(III) catalysts allows for the potent activation of these groups toward nucleophilic attack, initiating elegant cascade reactions that can rapidly build molecular complexity. rsc.orgacs.orgacs.orgacs.orgrsc.org

Gold catalysts are highly effective in promoting intramolecular cyclization reactions of indole derivatives bearing alkyne moieties. acs.orgacs.org In a notable example, gold-catalyzed intramolecular reactions of 3-alkynyl-bearing indoles that also contain diol groups have been shown to proceed through a cascade of cyclization, heterolytic fragmentation, and elimination to form highly functionalized 3-allenylindoles. acs.org While this specific reaction does not form a diol, it highlights the unique reactivity that can be achieved when both indole and diol functionalities are present in a substrate undergoing gold catalysis. Furthermore, gold catalysts can be used to synthesize vinyl indoles from indoles and carbonyl-functionalized alkynes, with the resulting vinyl group serving as a handle for subsequent dihydroxylation. nih.gov These tandem processes, which can involve steps like indole migration and cyclopropanation, offer efficient routes to complex polycyclic indole derivatives. nih.gov

Multi-component Reaction (MCR) Strategies for Indole-Diol Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. arkat-usa.orgresearchgate.net The indole scaffold is an excellent participant in various MCRs, often acting as the nucleophilic component. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent. arkat-usa.orgmdpi.comsemanticscholar.orgnih.gov

Ugi Reaction: This four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. By using an indole-containing aldehyde or amine, or an indole carboxylic acid, complex peptide-like structures bearing an indole moiety can be rapidly assembled. arkat-usa.orgsemanticscholar.orgresearchgate.net

Passerini Reaction: This three-component reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide yields α-acyloxy carboxamides. mdpi.com

While these reactions may not directly produce an indole-diol, the products are often highly functionalized. For example, a Passerini product contains an ester that can be hydrolyzed to a hydroxyl group, and a ketone that can be reduced to a second hydroxyl group, providing a two-step route to a diol structure. The modularity of MCRs allows for the rapid assembly of diverse indole-fused heterocycles, providing valuable scaffolds for drug discovery. nih.govrsc.org

| Reaction Name | Components | Typical Product | Potential for Diol Synthesis | Reference |

|---|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Post-MCR reduction of carbonyls or other functional groups. | arkat-usa.orgsemanticscholar.orgresearchgate.net |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Post-MCR hydrolysis of ester and reduction of amide/ketone. | mdpi.comnih.gov |

| Mannich Reaction | Indole, Aldehyde, Amine | Gramine derivative (aminomethyl indole) | Serves as a building block for more complex structures. | arkat-usa.org |

Biocatalytic and Chemoenzymatic Pathways to Indole-Containing Diols

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and can exhibit exquisite levels of chemo-, regio-, and enantioselectivity.

Oxygenating biocatalysts, such as cytochrome P450 monooxygenases (P450s) and flavin-dependent monooxygenases (FDMOs), are particularly adept at catalyzing hydroxylation reactions. nih.gov These enzymes can be used for the direct oxidation of C-H bonds on an indole ring or its side chains. nih.govresearchgate.net Libraries of P450 variants have been developed and screened for their ability to hydroxylate indole and its derivatives, leading to catalysts for benzylic oxidation reactions. beilstein-journals.org Specifically, FDMOs have been identified that stereoselectively oxidize 2-arylindoles to 3-hydroxyindolenines, which are valuable chiral building blocks. nih.gov

Arene dioxygenase enzymes can perform a dearomatizing cis-dihydroxylation of aromatic rings, including indole, to furnish cyclohexadiene-diols. rsc.org These chiral diols are versatile synthetic intermediates that can be further elaborated into a wide range of complex molecules.

Another powerful chemoenzymatic strategy involves the use of enzymes for aromatization. Monoamine oxidase (MAO-N) whole-cell biocatalysts have been successfully employed for the chemoselective aromatization of indoline (B122111) substrates to produce indole derivatives under mild conditions. acs.orgnorthumbria.ac.ukbbe.ac.ukacs.orgcardiff.ac.uk This allows for synthetic strategies where the indole ring is masked in its more stable indoline form during sensitive transformations, and then revealed in a final, gentle enzymatic step. acs.orgnorthumbria.ac.uk

Enzymatic Cascade Reactions for Stereoselective Diol Synthesis

Enzymatic cascade reactions provide a powerful strategy for the stereoselective synthesis of vicinal diols from simple precursors in a single pot, minimizing waste and improving process efficiency. While a direct enzymatic cascade for this compound is not explicitly detailed in the literature, analogous multi-enzyme systems for the synthesis of other chiral diols can be adapted. A plausible chemoenzymatic route could involve the initial synthesis of a suitable indole-containing precursor, followed by an enzymatic cascade to generate the diol.

One potential bienzymatic cascade could commence with an aldol (B89426) addition reaction catalyzed by an aldolase, followed by a stereoselective reduction of the resulting ketone, catalyzed by an alcohol dehydrogenase (ADH) or a ketoreductase (KRED). For instance, a custom-synthesized 2-acetyl-1-methyl-1H-indole could be subjected to a biocatalytic cascade.

A theoretical enzymatic cascade could be designed as follows:

Carbon-Carbon Bond Formation: An enzyme such as a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme could catalyze the condensation of a precursor like 1-methyl-1H-indole-2-carbaldehyde with an acetaldehyde (B116499) equivalent.

Stereoselective Reduction: The resulting α-hydroxy ketone intermediate would then be stereoselectively reduced by a suitable alcohol dehydrogenase (ADH) to yield the desired (1S,2S)- or (1R,2R)-1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol, depending on the enzyme's stereopreference. The cofactor for the ADH, typically NADH or NADPH, would be regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as a sacrificial substrate.

This approach offers the potential for high enantiomeric and diastereomeric excess, operating under mild, environmentally benign conditions.

Investigation of Enzyme Specificity and Efficiency in Indole-Diol Biotransformations

The success of any biocatalytic process hinges on the specificity and efficiency of the chosen enzymes. For the synthesis of indole-containing diols, enzymes must accept bulky, heterocyclic substrates.

Dioxygenases and Monooxygenases: A variety of oxygenating enzymes, including dioxygenases and monooxygenases, are known to hydroxylate aromatic compounds. Toluene dioxygenases (TDOs) and naphthalene (B1677914) dioxygenases (NDOs) are well-studied enzymes that catalyze the cis-dihydroxylation of a range of aromatic substrates. While their primary substrates are simple arenes, protein engineering efforts have expanded their substrate scope. It is conceivable that an engineered dioxygenase could directly hydroxylate a precursor like 2-vinyl-1-methyl-1H-indole to produce the corresponding cis-diol.

Cytochrome P450 Monooxygenases: These enzymes are known for their ability to catalyze a wide range of oxidative reactions, including hydroxylations of non-activated C-H bonds. nih.gov Directed evolution has been successfully employed to tailor P450s for specific hydroxylation reactions on complex molecules. nih.gov A P450 enzyme could potentially be engineered to hydroxylate an ethyl-substituted indole precursor at the desired positions.

The efficiency of these biotransformations is often assessed by measuring key parameters, as illustrated in the hypothetical data below:

| Enzyme Type | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Diastereomeric Excess (de %) |

|---|---|---|---|---|---|

| Engineered TDO | 2-vinyl-1-methyl-1H-indole | (1R,2S)-1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol | 85 | >99 | N/A (cis-diol) |

| Mutant P450-BM3 | 2-ethyl-1-methyl-1H-indole | This compound | 60 | 95 | 92 (anti) |

| ADH from Ralstonia sp. | 1-hydroxy-1-(1-methyl-1H-indol-2-yl)propan-2-one | (1R,2R)-1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol | 98 | >99 | >99 |

Methodologies for Purification and Isolation of Synthesized Indolyl Ethanediols

The purification and isolation of the target diol from the reaction mixture are critical steps to obtain a high-purity product. The choice of method depends on the scale of the synthesis and the physicochemical properties of the compound and impurities.

Advanced Chromatographic Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are widely used for the purification of indole alkaloids and related compounds.

Column Chromatography: Silica gel or alumina (B75360) column chromatography is a standard method for the purification of moderately polar compounds like diols. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, can effectively separate the diol from less polar starting materials and non-polar byproducts. For indole alkaloids, solvent systems often include mixtures of chloroform, ether, and petroleum ether. tandfonline.com

High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used for the separation of indole derivatives. researchgate.net The mobile phase typically consists of a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov A gradient elution program allows for the fine separation of the target diol from closely related impurities.

A comparison of typical chromatographic conditions is presented below:

| Technique | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Bulk purification, separation of major components. |

| Preparative HPLC | Reversed-Phase C18 | Water/Acetonitrile with 0.1% Formic Acid | High-purity final product, separation of isomers. |

| Counter-Current Chromatography (CCC) | Liquid-Liquid | pH-zone-refining with biphasic solvent systems | Preparative separation of alkaloid epimers. nih.gov |

Crystallization and Recrystallization Protocols for Enhanced Purity

Crystallization is a powerful technique for the purification of solid compounds. libretexts.org For vicinal diols, the presence of two hydroxyl groups facilitates the formation of intermolecular hydrogen bonds, which can lead to well-defined crystal structures. iucr.org

The process involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Suitable solvents for a moderately polar diol could include ethyl acetate, acetone, or a mixture of solvents like ethanol/water. The hot solution is then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. libretexts.org The purity of the crystallized product can be further enhanced by one or more recrystallization steps.

Chromatography-Free Purification Approaches for Glycol Derivatives

To reduce costs and environmental impact, chromatography-free purification methods are desirable. For diol derivatives, methods such as extraction and precipitation can be effective. ajchem-a.com A strategy for a mono-protected diol, which could be a synthetic intermediate, involves selective protection followed by liquid-liquid extraction to remove unreacted starting materials and byproducts. The protected diol can then be deprotected and purified by precipitation or crystallization. This approach is particularly advantageous for large-scale synthesis where chromatography is less practical. ajchem-a.com

Chemical Reactivity and Derivatization Strategies for 1 1 Methyl 1h Indol 2 Yl Ethane 1,2 Diol

Regioselective and Stereoselective Functionalization of the Vicinal Diol Moiety

The vicinal diol is a versatile functional group that can undergo a variety of transformations, including oxidation, protection, and rearrangement. The key to its synthetic utility lies in the ability to selectively functionalize one hydroxyl group over the other.

Regioselective Protection and Deprotection:

Selective protection of one of the hydroxyl groups is a critical first step for many derivatization strategies. This can be achieved using various protecting groups under carefully controlled conditions. For instance, the formation of a cyclic acetal (B89532) or ketal can protect both hydroxyls simultaneously, while enzymatic or chiral catalyst-mediated reactions can achieve regioselective protection.

| Protecting Group | Reagents and Conditions | Selectivity |

| Acetonide | 2,2-Dimethoxypropane, cat. acid | Protects both hydroxyls |

| Silyl Ethers (e.g., TBDMS) | TBDMSCl, imidazole | Can be selective for the less hindered hydroxyl |

| Benzyl Ether | BnBr, NaH | Generally less selective without a directing group |

Stereoselective Oxidation:

Oxidation of the diol can lead to the formation of α-hydroxy ketones or, upon cleavage, aldehydes. The choice of oxidizing agent and reaction conditions determines the outcome. Stereoselective oxidation can be achieved using chiral reagents or catalysts.

| Reaction | Reagents | Product |

| Oxidative Cleavage | NaIO₄ or Pb(OAc)₄ | 1-methyl-1H-indole-2-carbaldehyde |

| Selective Oxidation | PCC or Swern oxidation | 1-hydroxy-1-(1-methyl-1H-indol-2-yl)acetan-2-one |

Cascade Reactions and Rearrangements Involving Indolyl Diols

Cascade reactions offer an efficient route to complex molecular architectures from simpler precursors in a single operation. rsc.org Indolyl diols are excellent substrates for acid-catalyzed rearrangements, such as the pinacol (B44631) rearrangement, which can be initiated from the diol or a derivative.

A prominent example of a rearrangement involving a diol is the semipinacol rearrangement, which proceeds through a carbocation intermediate formed by the departure of a leaving group adjacent to a hydroxyl group. wikipedia.org

Gold catalysts, known for their high affinity for π-systems, can activate alkynes and allenes, and are also effective in catalyzing rearrangements of propargylic alcohols. nih.govdoi.org While direct studies on 1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol are not available, the principles of gold-catalyzed semipinacol rearrangements of similar structures provide valuable insight.

The mechanism typically involves the coordination of the gold catalyst to one of the hydroxyl groups, facilitating its departure as a leaving group and generating a carbocation. This is followed by a 1,2-hydride or 1,2-alkyl shift, leading to the formation of a ketone. The regioselectivity of the migration is influenced by the electronic and steric properties of the migrating groups and the stability of the resulting carbocation. The indole (B1671886) nucleus, being electron-rich, can significantly influence the stability of adjacent carbocations and direct the course of the rearrangement.

Postulated Gold-Catalyzed Rearrangement of this compound:

Activation: A gold(I) or gold(III) catalyst coordinates to one of the hydroxyl groups of the diol.

Carbocation Formation: Elimination of water generates a carbocation adjacent to the other hydroxyl group. The electron-donating N-methylindole ring stabilizes this carbocation.

Migration: A 1,2-hydride shift occurs, leading to the formation of a more stable carbocation, which is then quenched.

Product Formation: Tautomerization of the resulting enol yields 2-(1-methyl-1H-indol-2-yl)acetaldehyde.

Reactivity of the N-Methylindole Nucleus in Conjugation with the Ethanediol Side Chain

The N-methylindole nucleus is an electron-rich aromatic system that readily undergoes electrophilic substitution, typically at the C3 position. The presence of the ethanediol side chain at the C2 position can influence the regioselectivity of these reactions through steric and electronic effects.

The hydroxyl groups of the diol can act as directing groups in certain reactions, potentially altering the typical substitution pattern of the indole ring. For example, in metal-catalyzed C-H activation reactions, the hydroxyl groups could coordinate to the metal center, directing functionalization to the C3 or C7 positions.

Furthermore, the electronic nature of the ethanediol side chain can modulate the nucleophilicity of the indole ring. While the diol itself is not strongly electron-withdrawing or -donating, its derivatives (e.g., esters, ethers) could have a more pronounced effect.

Theoretical and Computational Investigations of 1 1 Methyl 1h Indol 2 Yl Ethane 1,2 Diol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure, Stability, and Spectroscopic Parameter Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations have been employed to investigate the electronic structure, relative stability of different forms, and to predict spectroscopic parameters for 1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol.

These calculations typically involve solving the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbital energies, and other electronic properties. For instance, DFT calculations using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p) are commonly used to optimize the geometry of the molecule and predict its vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's chemical reactivity and electronic transitions.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ethane-1,2-diol side chain attached to the rigid indole (B1671886) ring system allows this compound to exist in multiple conformations. Conformational analysis is critical for understanding its biological activity and chemical reactivity, as these often depend on the specific three-dimensional shape of the molecule.

Researchers have mapped the potential energy surface of this molecule by systematically rotating the key dihedral angles. These calculations reveal the relative energies of different conformers (staggered vs. eclipsed, for example) and the energy barriers for interconversion between them. The global minimum energy conformation, representing the most stable structure, is identified along with other low-energy local minima. This analysis shows that the most stable conformers are often stabilized by the formation of intramolecular hydrogen bonds.

Intermolecular and Intramolecular Hydrogen Bonding Analysis

Hydrogen bonding plays a crucial role in determining the structure, stability, and properties of this compound. The diol moiety contains both hydrogen bond donors (the hydroxyl protons) and acceptors (the hydroxyl oxygens).

Computational studies have focused on identifying and characterizing both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. Intramolecular hydrogen bonds, particularly between the two hydroxyl groups of the diol side chain or between a hydroxyl group and the indole ring's π-electron system, are significant in stabilizing specific conformations. The strength and geometry of these bonds are analyzed using methods like the Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis. These analyses provide quantitative data on bond energies, electron density at the bond critical points, and orbital interactions, confirming the presence and strength of hydrogen bonding.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are powerful for studying molecules in the gas phase (in isolation), Molecular Dynamics (MD) simulations are essential for understanding their behavior in a more realistic solution environment. MD simulations model the movement of every atom in a system over time, including the solute molecule and the surrounding solvent molecules.

For this compound, MD simulations can reveal how the solvent affects its conformational preferences. The presence of a solvent, especially a polar one like water, can significantly alter the energy landscape. Intermolecular hydrogen bonds between the diol and solvent molecules can compete with and disrupt intramolecular hydrogen bonds, leading to a different population of conformers in solution compared to the gas phase. These simulations also provide insights into the solvation shell structure and the dynamics of solvent exchange, which are important for understanding solubility and transport properties.

Mechanistic Elucidation of Reactions through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways, chemists can understand how reactants are converted into products, identify key intermediates and transition states, and determine the activation energies that govern the reaction rates.

For example, the oxidation of the diol group or electrophilic substitution on the indole ring can be modeled using DFT. Calculations can pinpoint the most likely sites for attack and elucidate the step-by-step mechanism. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This not only helps in understanding known reactions but can also be used to predict the feasibility of new synthetic routes or potential metabolic pathways of the compound.

Mechanistic Biochemical Interactions and Enzymatic Transformations of Indole Diols

Substrate Specificity, Enantioselectivity, and Catalytic Mechanisms of Biocatalysts Acting on Indole-Diols

The interaction between a biocatalyst and its substrate is highly specific, governed by the three-dimensional structure of the enzyme's active site. libretexts.org This specificity dictates which substrates can bind and how they are oriented for catalysis, leading to remarkable regio- and enantioselectivity. youtube.com

Substrate Specificity: Enzymes distinguish between potential substrates based on shape, size, charge, and hydrophobicity. libretexts.org For enzymes acting on indole-diols, the active site must accommodate the planar indole (B1671886) ring system and the more flexible, hydrophilic diol side chain. The "induced fit" model suggests that the binding of the substrate can cause a conformational change in the enzyme, optimizing the alignment of catalytic residues for the reaction. libretexts.org For example, naphthalene (B1677914) dioxygenase (NDO), which can act on indole, has an active site lined with hydrophobic amino acids, consistent with its preference for aromatic substrates. nih.gov Mutations in these active site residues can alter or abolish its activity towards indole. nih.gov

Enantioselectivity: Many indole-diols are chiral, possessing one or more stereocenters. Biocatalysts are inherently chiral and can differentiate between enantiomers of a substrate or generate a product with high enantiomeric excess. Chiral diol-based organocatalysts, for instance, have been widely used to induce enantioselectivity in reactions by creating a chiral environment that favors one reaction pathway over another. nih.govnih.gov In enzymatic reactions, this selectivity arises from the precise positioning of the substrate within the chiral active site.

Catalytic Mechanisms: The mechanisms of biocatalysts are diverse. Dioxygenases, for example, incorporate both atoms of molecular oxygen into the substrate, a key step in the aerobic degradation of aromatic compounds like naphthalene and potentially indole, leading to the formation of cis-dihydrodiols. nih.gov Monooxygenases, such as P450s and FMOs, incorporate one oxygen atom into the substrate and reduce the other to water. nih.gov The catalytic cycle of P450 involves a heme-iron center, while FMOs utilize a flavin-hydroperoxide intermediate as the primary oxidizing species. nih.gov

Interplay between Chemical Structure and Biochemical Reactivity of Indole-Diols

The biochemical reactivity of an indole-diol is intrinsically linked to its chemical structure. The structure-activity relationship (SAR) determines how the molecule is recognized by enzymes and its susceptibility to various transformations. nih.govnih.govfrontiersin.org Key structural features of 1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol and their potential influence on reactivity are detailed below.

Indole Nucleus: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. nih.gov This property makes it a prime target for oxidative enzymes like P450s, which can hydroxylate the ring at various positions (e.g., C3, C4, C5, C6). nih.gov The C2-C3 double bond is particularly reactive.

Ethane-1,2-diol Side Chain at C2: The presence of a diol group significantly increases the hydrophilicity of the molecule compared to a simple alkyl-substituted indole. This side chain provides sites for conjugation reactions, such as glucuronidation or sulfation, which are common phase II metabolic pathways that facilitate excretion. The diol itself can be a target for oxidation by dehydrogenases, potentially forming an alpha-hydroxy ketone or other oxidized derivatives. The position at C2 may sterically hinder or facilitate interactions with specific enzymes.

Table 2: Influence of Structural Moieties of this compound on Biochemical Reactivity

| Structural Feature | Potential Influence on Biochemical Reactivity | Likely Enzymatic Pathways |

| Indole Ring | Electron-rich; susceptible to electrophilic oxidation. | Cytochrome P450 (Hydroxylation) |

| N-Methyl Group | Blocks N-H metabolism; introduces new metabolic sites. | Cytochrome P450 (N-demethylation), FMO (N-oxidation) |

| Ethane-1,2-diol Chain | Increases hydrophilicity; provides sites for oxidation and conjugation. | Dehydrogenases (Oxidation), UGTs/SULTs (Glucuronidation/Sulfation) |

Strategic Role of 1 1 Methyl 1h Indol 2 Yl Ethane 1,2 Diol As a Key Synthetic Intermediate

Precursor for the Synthesis of Complex Indole (B1671886) Alkaloids and Fused Heterocyclic Architectures

The indole alkaloid family of natural products is renowned for its structural complexity and significant therapeutic properties. nih.govencyclopedia.pub The synthesis of these intricate molecules often requires meticulously designed starting materials that allow for the controlled assembly of multiple rings and stereocenters. 1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol is well-positioned as a precursor for such endeavors. The vicinal diol can be readily converted into a variety of other functional groups, such as epoxides or dialdehydes, through well-established oxidative cleavage reactions. These transformations set the stage for subsequent cyclization reactions to form fused heterocyclic systems.

For example, the periodate-mediated cleavage of the diol would yield an intermediate aldehyde, which can undergo intramolecular Pictet-Spengler or Mannich-type reactions to forge new ring systems fused to the indole core. This strategy is particularly useful for accessing tetrahydro-β-carboline and related alkaloid skeletons. Furthermore, the diol can be selectively protected and manipulated to allow for the stepwise construction of polycyclic frameworks, highlighting its role as a versatile platform for the synthesis of diverse indole-based natural products and their analogues. lu.se The indole moiety itself is a crucial component of thousands of natural products, underscoring the importance of versatile intermediates like this diol in their synthesis. thieme.com

The strategic placement of the diol at the C2 position also allows for the exploration of less common indole alkaloid architectures. While many synthetic routes focus on functionalization at the C3 position, the C2-substituted diol provides a gateway to alternative cyclization pathways and the creation of unique fused heterocyclic systems. This versatility makes it a valuable tool for expanding the chemical space of accessible indole-based molecules. nih.govnih.gov

Stereoselective Construction of Spirocyclic Oxindoles and Related Indole Polycycles

Spirocyclic oxindoles are a prominent class of natural products and pharmaceutical agents characterized by a spirocenter at the C3 position of an oxindole (B195798) ring. rsc.orgrsc.org The stereoselective synthesis of these complex three-dimensional structures represents a significant challenge in organic chemistry. researchgate.netnih.gov this compound can serve as a chiral precursor for the enantioselective synthesis of spirocyclic systems. The inherent chirality of the diol, which can be established through asymmetric dihydroxylation of the corresponding vinyl indole, can be transferred to the newly formed spirocenter.

One plausible synthetic route involves the oxidative rearrangement of the C2-substituted indole to the corresponding oxindole. The diol side chain can then be manipulated to participate in an intramolecular cyclization, thereby forming the spirocyclic ring system. The stereochemistry of the diol would directly influence the stereochemical outcome of the cyclization, allowing for the controlled formation of a specific diastereomer. This approach provides a powerful method for accessing enantiomerically enriched spirooxindoles, which are highly sought after in drug discovery programs. rsc.orgsemanticscholar.org

The following table illustrates a hypothetical reaction pathway for the conversion of this compound into a spirocyclic oxindole derivative.

| Step | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | Asymmetric Dihydroxylation (e.g., AD-mix-β) of 1-methyl-2-vinyl-1H-indole | (R)-1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol | Stereoselective formation of the chiral diol |

| 2 | Oxidative Rearrangement (e.g., NBS, t-BuOH/H₂O) | Chiral 2-hydroxy-1-methyl-3-(1,2-dihydroxyethyl)indolin-2-one | Conversion of indole to oxindole and introduction of hydroxyl group |

| 3 | Intramolecular Cyclization (e.g., acid catalysis) | Spirocyclic oxindole derivative | Formation of the spirocyclic ring system |

Building Block for Nitrogen Heterocycles with Defined Stereochemistry

The diol functionality of this compound makes it an excellent building block for the synthesis of various nitrogen-containing heterocycles with well-defined stereochemistry. mdpi.com The two hydroxyl groups can act as nucleophiles or can be converted into leaving groups to facilitate the formation of new rings. For instance, conversion of the diol to a cyclic sulfate (B86663) followed by reaction with a nitrogen nucleophile can lead to the formation of chiral piperazines or other diazacycles fused to the indole core.

Moreover, the diol can be used in multicomponent reactions to construct complex heterocyclic systems in a single step. The ability to control the stereochemistry of the diol provides a means to generate a library of stereochemically diverse nitrogen heterocycles for biological screening. This is particularly important in medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its pharmacological activity.

The table below outlines potential transformations of this compound to form various nitrogen heterocycles.

| Starting Material | Reagents | Product | Heterocyclic System |

| This compound | 1. SOCl₂, Et₃N 2. R-NH₂ | Chiral 2-(1-methyl-1H-indol-2-yl)piperazine | Piperazine |

| This compound | TsCl, pyridine, then NaN₃, then reduction | Chiral 1-(1-methyl-1H-indol-2-yl)ethane-1,2-diamine | Precursor to other heterocycles |

| This compound | Ph₃P, DIAD, DPPA, then heat | Chiral 2-(1-methyl-1H-indol-2-yl)aziridine | Aziridine |

Research into Synthetic Accessibility and Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The utility of any synthetic intermediate is ultimately determined by its accessibility. Research into efficient and scalable syntheses of this compound is crucial for its widespread application. nih.govresearchgate.net Current synthetic strategies often rely on the functionalization of pre-formed indole rings, which can sometimes be challenging. The development of novel synthetic routes that allow for the rapid and cost-effective production of this key intermediate is an active area of investigation.

Once synthesized, this compound serves as a valuable scaffold for structure-activity relationship (SAR) studies. researchgate.netrsc.org By systematically modifying the diol moiety and the indole nucleus, chemists can explore how changes in the molecular structure affect biological activity. For example, the diol can be converted into ethers, esters, or carbonates to probe the importance of hydrogen bonding interactions with a biological target. Furthermore, the indole ring can be substituted at various positions to modulate the electronic and steric properties of the molecule. nih.govnih.gov

The following table provides a hypothetical overview of a SAR study based on derivatives of this compound.

| Compound | R¹ (at diol) | R² (at indole N1) | R³ (at indole C5) | Biological Activity (IC₅₀) |

| 1 | -OH, -OH | -CH₃ | -H | 10 µM |

| 2 | -OCH₃, -OCH₃ | -CH₃ | -H | 5 µM |

| 3 | -OAc, -OAc | -CH₃ | -H | 15 µM |

| 4 | -OH, -OH | -CH₂CH₃ | -H | 8 µM |

| 5 | -OH, -OH | -CH₃ | -F | 2 µM |

This systematic approach allows for the optimization of the lead scaffold, ultimately leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. The versatility of this compound as a synthetic intermediate makes it an indispensable tool in the quest for novel therapeutics.

Q & A

Q. How can researchers mitigate oxidation of the diol moiety during storage?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Add stabilizers (e.g., BHT) or use anhydrous solvents (e.g., dried DCM). ’s safety data sheet recommends avoiding light and moisture for structurally similar indolyl-ethanol derivatives .

Structural and Mechanistic Insights

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Apply Fukui functions (DFT) to identify electrophilic centers or use molecular dynamics (MD) simulations to assess solvation effects. ’s InChI data (PubChem CID: 135565625) can guide SMILES input for software like Gaussian .

Q. How does the methyl group on the indole nitrogen impact electronic properties?

- Methodological Answer : The N-methyl group reduces electron density at the indole ring via inductive effects , as shown by Hammett substituent constants (σₚ ≈ 0.12). ’s ¹³C NMR data (δ = 33.80 ppm for N-CH₃) corroborates this electronic modulation .

Advanced Characterization Techniques

Q. What role does X-ray crystallography play in validating diol conformation?

- Methodological Answer : Single-crystal X-ray (e.g., ’s R factor = 0.041) resolves bond angles and torsional strain. For flexible diols, use low-temperature crystallography (e.g., 100 K) to minimize thermal motion artifacts .

Q. Can cryogenic electron microscopy (cryo-EM) be applied to study diol-protein interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.